molecular formula C22H30N2O4 B12439997 tert-butyl N-{2-[2-(6-methoxynaphthalen-2-yl)propanamido]propyl}carbamate

tert-butyl N-{2-[2-(6-methoxynaphthalen-2-yl)propanamido]propyl}carbamate

Cat. No.: B12439997
M. Wt: 386.5 g/mol
InChI Key: BHUWUCGKKKGAIA-UHFFFAOYSA-N
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Description

tert-butyl N-{2-[2-(6-methoxynaphthalen-2-yl)propanamido]propyl}carbamate is a synthetic organic compound with the molecular formula C22H30N2O4 It is characterized by the presence of a tert-butyl carbamate group and a methoxynaphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-{2-[2-(6-methoxynaphthalen-2-yl)propanamido]propyl}carbamate typically involves multiple steps. One common method includes the following steps:

    Formation of the Amide Bond: The initial step involves the reaction of 6-methoxynaphthalene-2-carboxylic acid with an appropriate amine to form the corresponding amide. This reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

    Protection of the Amine Group: The resulting amide is then reacted with tert-butyl chloroformate to protect the amine group, forming the tert-butyl carbamate derivative.

    Final Coupling: The protected amine is then coupled with a propylamine derivative under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-{2-[2-(6-methoxynaphthalen-2-yl)propanamido]propyl}carbamate can undergo various chemical reactions, including:

    Oxidation: The methoxy group on the naphthalene ring can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The amide bond can be reduced to an amine under suitable conditions.

    Substitution: The tert-butyl carbamate group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) are typically used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.

Major Products

    Oxidation: Hydroxylated or carbonylated derivatives of the naphthalene ring.

    Reduction: Amine derivatives of the original compound.

    Substitution: Various substituted carbamate derivatives.

Scientific Research Applications

tert-butyl N-{2-[2-(6-methoxynaphthalen-2-yl)propanamido]propyl}carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-{2-[2-(6-methoxynaphthalen-2-yl)propanamido]propyl}carbamate involves its interaction with specific molecular targets. The methoxynaphthalene moiety can interact with hydrophobic pockets in proteins, while the carbamate group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl N-(6-methoxynaphthalen-2-yl)carbamate
  • N-(tert-Butoxycarbonyl)ethanolamine
  • tert-Butyl (2,6-Dioxopiperidin-3-yl)carbamate

Uniqueness

tert-butyl N-{2-[2-(6-methoxynaphthalen-2-yl)propanamido]propyl}carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxynaphthalene moiety provides hydrophobic interactions, while the carbamate group offers versatility in chemical modifications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C22H30N2O4

Molecular Weight

386.5 g/mol

IUPAC Name

tert-butyl N-[2-[2-(6-methoxynaphthalen-2-yl)propanoylamino]propyl]carbamate

InChI

InChI=1S/C22H30N2O4/c1-14(13-23-21(26)28-22(3,4)5)24-20(25)15(2)16-7-8-18-12-19(27-6)10-9-17(18)11-16/h7-12,14-15H,13H2,1-6H3,(H,23,26)(H,24,25)

InChI Key

BHUWUCGKKKGAIA-UHFFFAOYSA-N

Canonical SMILES

CC(CNC(=O)OC(C)(C)C)NC(=O)C(C)C1=CC2=C(C=C1)C=C(C=C2)OC

Origin of Product

United States

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